molecular formula C17H14Cl2N2O2S B280115 2-[2-(2,4-Dichloro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile

2-[2-(2,4-Dichloro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile

Cat. No. B280115
M. Wt: 381.3 g/mol
InChI Key: ACVLKVLTLSZPAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2,4-Dichloro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as DMNQ and is a member of the quinone family of compounds.

Mechanism of Action

DMNQ exerts its anti-cancer effects through the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress. This leads to the activation of various signaling pathways, ultimately resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
DMNQ has been shown to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress, activate various signaling pathways, and modulate the expression of genes involved in cell growth and apoptosis.

Advantages and Limitations for Lab Experiments

One of the primary advantages of DMNQ as a research tool is its ability to induce apoptosis in cancer cells. This makes it a valuable tool for studying the mechanisms of apoptosis and the signaling pathways involved. However, DMNQ also has some limitations. It can be difficult to work with due to its high reactivity, and its effects on normal cells are not well understood.

Future Directions

There are a number of potential future directions for research on DMNQ. One area of interest is the development of DMNQ-based therapies for cancer. Another potential area of research is the use of DMNQ as a tool for studying the mechanisms of apoptosis and oxidative stress. Additionally, further research is needed to better understand the effects of DMNQ on normal cells and to identify any potential side effects.

Synthesis Methods

The synthesis of DMNQ involves the reaction of 2,4-dichlorobenzaldehyde with 2-mercaptoacetic acid to form the intermediate 2-(2,4-dichlorophenyl)-2-oxoethylthioacetic acid. This intermediate is then reacted with 4-methoxymethyl-6-methyl-nicotinonitrile to form DMNQ.

Scientific Research Applications

DMNQ has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its use as an anti-cancer agent. DMNQ has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.

properties

Molecular Formula

C17H14Cl2N2O2S

Molecular Weight

381.3 g/mol

IUPAC Name

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C17H14Cl2N2O2S/c1-10-5-11(8-23-2)14(7-20)17(21-10)24-9-16(22)13-4-3-12(18)6-15(13)19/h3-6H,8-9H2,1-2H3

InChI Key

ACVLKVLTLSZPAF-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C(=C1)COC)C#N)SCC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)C2=C(C=C(C=C2)Cl)Cl)C#N)COC

Origin of Product

United States

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